2-Bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethan-1-one
Description
2-Bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethan-1-one is a brominated ketone derivative featuring a diethylamino-substituted imidazole ring. Its structural uniqueness lies in the combination of the imidazole heterocycle and the bromoethanone group, making it a versatile intermediate in medicinal chemistry for synthesizing antibacterial and antitumor agents .
Properties
CAS No. |
88723-64-2 |
|---|---|
Molecular Formula |
C9H14BrN3O |
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C9H14BrN3O/c1-3-13(4-2)9-11-6-7(12-9)8(14)5-10/h6H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
MMVFKAXNXOGORP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(N1)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-(diethylamino)-1H-imidazol-4-yl)ethanone typically involves the bromination of 1-(2-(diethylamino)-1H-imidazol-4-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-1-(2-(diethylamino)-1H-imidazol-4-yl)ethanone can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-(diethylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate produces the corresponding imidazole N-oxide.
Scientific Research Applications
2-Bromo-1-(2-(diethylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-(diethylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-one (Compound 79)
- Structure : Features a 4-bromophenyl group and a 2-methyl-5-nitroimidazole substituent .
- Synthesis : Prepared via nucleophilic substitution between 2-methyl-5-nitroimidazole and 2-bromo-1-(4-bromophenyl)ethan-1-one in MeCN with K₂CO₃/TBAB .
- Bioactivity : Exhibits potent antibacterial activity against E. coli (MIC = 7.1 µM), comparable to kanamycin B (6.5 µM) and penicillin G (9.4 µM) .
- However, the diethylamino group in the target compound may improve solubility and pharmacokinetics .
2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)ethanone (Compound 3)
- Structure : Contains a benzimidazole core fused with a benzene ring .
- Synthesis : Synthesized using literature procedures for benzimidazole bromination .
- Reactivity : The benzimidazole ring increases aromaticity, reducing nucleophilic reactivity compared to the target compound’s imidazole core. This structural difference may limit its utility in alkylation reactions .
Imidazole Derivatives with Alternative Substituents
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
2,2,2-Trifluoro-1-(1H-imidazol-5-yl)ethan-1-one
- Structure : Replaces bromine with a trifluoromethyl group .
- Reactivity: The trifluoromethyl group acts as a strong electron-withdrawing group, increasing electrophilicity of the carbonyl carbon compared to the bromoethanone group in the target compound. This enhances its utility in fluorination reactions .
Benzimidazole and Pyrazole Analogues
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
5-Bromo-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole
- Structure : Thiophene-substituted benzimidazole .
- Bioactivity : Thiophene moieties enhance π-π stacking interactions in drug-receptor binding, a property absent in the target compound. This highlights trade-offs between heteroaromatic substituents and bioactivity .
Comparative Data Table
Key Findings and Implications
- Bioactivity : Nitro-substituted imidazoles (e.g., Compound 79) show superior antibacterial activity compared to the target compound, suggesting that electron-withdrawing groups enhance efficacy .
- Reactivity : The α-bromo carbonyl group in the target compound offers broader synthetic utility than benzimidazole or pyrazole analogs, which are less reactive in nucleophilic substitutions .
- Structural Trade-offs : While benzimidazole derivatives exhibit enhanced aromatic stability, their reduced solubility and reactivity limit their versatility compared to imidazole-based compounds .
Biological Activity
2-Bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethan-1-one (CAS No. 88723-64-2) is a synthetic compound that belongs to the imidazole derivative class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C9H14BrN3O |
| Molecular Weight | 260.13 g/mol |
| IUPAC Name | 2-bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethanone |
| Canonical SMILES | CCN(CC)C1=NC=C(N1)C(=O)CBr |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound may act as an inhibitor or modulator of specific enzymes involved in critical cellular processes, including:
- Cell Proliferation : Inhibition of enzymes that promote cell division.
- Apoptosis : Induction of programmed cell death through modulation of signaling pathways.
Research indicates that these mechanisms could lead to potential anticancer effects, making the compound a candidate for further exploration in cancer therapy.
Anticancer Potential
Recent studies have highlighted the anticancer properties of imidazole derivatives, including this compound. For instance, a study published in Molecules demonstrated that related compounds exhibited significant inhibitory effects on melanoma cell lines with IC50 values in the low micromolar range. Although specific IC50 data for this compound is limited, its structural similarity to other active compounds suggests comparable efficacy.
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethanone | UACC-62 | TBD |
| Related Compound A | MDA-MB-435 | 1.85 |
| Related Compound B | SK-MEL-28 | 1.51 |
Enzyme Inhibition Studies
The compound has shown promise in inhibiting specific enzymes linked to cancer progression. For example, studies indicate that imidazole derivatives can inhibit kinases involved in tumor growth. The exact enzyme targets for 2-Bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethan-one are still under investigation, but the potential for enzyme inhibition highlights its utility in drug development.
Comparative Analysis with Similar Compounds
The biological activity of 2-Bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethan-one can be contrasted with other halogenated imidazole derivatives:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(2-(Diethylamino)-1H-imidazol-4-yl)ethanone | Lacks bromine; features diethylamino group | Different chemical reactivity |
| 2-Chloro-1-(2-(diethylamino)-1H-imidazol-4-yl)ethanone | Contains chlorine instead of bromine | Varying biological activity due to chlorine |
| 2-Iodo-1-(2-(diethylamino)-1H-imidazol-4-yl)ethanone | Iodine substitution affects reactivity | Potentially unique biological properties |
The presence of bromine in the structure of 2-Bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethan-one enhances its reactivity and may contribute to its distinct biological properties compared to other halogenated derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
